molecular formula C10H14N2O B13605527 2-(6-Methylpyridin-3-yl)morpholine

2-(6-Methylpyridin-3-yl)morpholine

Cat. No.: B13605527
M. Wt: 178.23 g/mol
InChI Key: VWGCPXGANPVMKG-UHFFFAOYSA-N
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Description

2-(6-Methylpyridin-3-yl)morpholine is a heterocyclic compound featuring a morpholine ring (a six-membered ring containing oxygen and nitrogen) attached to a 6-methylpyridin-3-yl group. This structure combines the electron-rich pyridine moiety with the polar morpholine ring, making it a candidate for diverse applications in medicinal chemistry and drug development.

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

2-(6-methylpyridin-3-yl)morpholine

InChI

InChI=1S/C10H14N2O/c1-8-2-3-9(6-12-8)10-7-11-4-5-13-10/h2-3,6,10-11H,4-5,7H2,1H3

InChI Key

VWGCPXGANPVMKG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)C2CNCCO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methylpyridin-3-yl)morpholine typically involves the reaction of 6-methylpyridin-3-yl halides with morpholine under basic conditions. One common method is the nucleophilic substitution reaction where 6-methylpyridin-3-yl bromide reacts with morpholine in the presence of a base such as potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(6-Methylpyridin-3-yl)morpholine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Scientific Research Applications

2-(6-Methylpyridin-3-yl)morpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(6-Methylpyridin-3-yl)morpholine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes or receptors. The morpholine ring can enhance the compound’s binding affinity and selectivity towards its target, leading to desired biological effects .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The biological and chemical properties of 2-(6-Methylpyridin-3-yl)morpholine are influenced by substituents on both the pyridine and morpholine rings. Below is a comparative analysis with key analogs:

Table 1: Structural and Physicochemical Comparisons
Compound Name Molecular Formula Key Substituents Solubility Notable Features Reference
2-(6-Methylpyridin-3-yl)morpholine C₁₀H₁₄N₂O 6-methylpyridine, morpholine Likely DMSO Balanced lipophilicity/polarity N/A
4-(6-Chloropyridin-3-yl)morpholine C₉H₁₁ClN₂O 6-chloropyridine, morpholine Soluble in DMSO Enhanced electrophilicity due to Cl
4-((6-Chloropyridin-3-yl)methyl)morpholine C₁₀H₁₃ClN₂O Chloropyridine-CH₂-morpholine Not reported Increased steric bulk
4-(5-Bromo-3-chloropyridin-2-yl)morpholine C₉H₉BrClN₂O Br/Cl-pyridine, morpholine Not reported Dual halogenation for reactivity
6-(3-Methylmorpholin-4-yl)pyridine-3-carbaldehyde C₁₁H₁₄N₂O₂ 3-Me-morpholine, aldehyde group Not reported Aldehyde enables conjugation

Key Observations :

  • Halogen vs.
  • Steric Effects : Adding a methylene spacer between pyridine and morpholine (e.g., 4-((6-Chloropyridin-3-yl)methyl)morpholine) introduces steric hindrance, which may reduce binding affinity in enzyme pockets .
  • Functional Group Diversity : The aldehyde group in 6-(3-Methylmorpholin-4-yl)pyridine-3-carbaldehyde allows for further chemical modifications, such as Schiff base formation, which is absent in the parent compound .

Key Findings :

  • Kinase Inhibition : Morpholine-pyridine hybrids are frequently explored in kinase inhibitor development due to their ability to mimic adenine in ATP-binding sites. The chloro-substituted analog may exhibit stronger binding than the methyl variant .
  • Antimicrobial Potential: Halogenated pyridine-morpholine compounds (e.g., 4-(5-Bromo-3-chloropyridin-2-yl)morpholine) show promise in disrupting bacterial membranes, likely due to their hydrophobic and electrostatic interactions .
  • Anticancer Activity: The aldehyde group in 6-(3-Methylmorpholin-4-yl)pyridine-3-carbaldehyde may enhance reactive oxygen species (ROS) production, a mechanism less feasible in the non-functionalized 2-(6-Methylpyridin-3-yl)morpholine .

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